Cas no 1428364-56-0 (1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide)

1-(Cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide is a specialized sulfonamide derivative featuring a cyclopropanesulfonyl group and a dichlorophenyl-substituted azetidine carboxamide moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural framework, which may confer selective binding properties or modulate biological activity. The cyclopropane ring enhances conformational rigidity, while the dichlorophenyl group may influence lipophilicity and target interaction. Its azetidine core offers a constrained scaffold, potentially improving metabolic stability. This molecule is primarily utilized in exploratory studies for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Handling requires standard laboratory precautions due to its synthetic organic nature.
1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide structure
1428364-56-0 structure
商品名:1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide
CAS番号:1428364-56-0
MF:C13H14Cl2N2O3S
メガワット:349.232860088348
CID:6288758
PubChem ID:71785589

1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide
    • 1-(cyclopropylsulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide
    • 1-cyclopropylsulfonyl-N-(2,3-dichlorophenyl)azetidine-3-carboxamide
    • F6125-3118
    • 1428364-56-0
    • AKOS024533183
    • VU0532944-1
    • インチ: 1S/C13H14Cl2N2O3S/c14-10-2-1-3-11(12(10)15)16-13(18)8-6-17(7-8)21(19,20)9-4-5-9/h1-3,8-9H,4-7H2,(H,16,18)
    • InChIKey: CIRPEIUKGAHRJD-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=CC=1NC(C1CN(C1)S(C1CC1)(=O)=O)=O)Cl

計算された属性

  • せいみつぶんしりょう: 348.0102189g/mol
  • どういたいしつりょう: 348.0102189g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 512
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 74.9Ų

1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6125-3118-2μmol
1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide
1428364-56-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6125-3118-5μmol
1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide
1428364-56-0
5μmol
$63.0 2023-09-09
Life Chemicals
F6125-3118-3mg
1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide
1428364-56-0
3mg
$63.0 2023-09-09
Life Chemicals
F6125-3118-2mg
1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide
1428364-56-0
2mg
$59.0 2023-09-09
Life Chemicals
F6125-3118-10μmol
1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide
1428364-56-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6125-3118-4mg
1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide
1428364-56-0
4mg
$66.0 2023-09-09
Life Chemicals
F6125-3118-10mg
1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide
1428364-56-0
10mg
$79.0 2023-09-09
Life Chemicals
F6125-3118-1mg
1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide
1428364-56-0
1mg
$54.0 2023-09-09
Life Chemicals
F6125-3118-5mg
1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide
1428364-56-0
5mg
$69.0 2023-09-09

1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide 関連文献

1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamideに関する追加情報

1-(Cyclopropanesulfonyl)-N-(2,3-Dichlorophenyl)Azetidine-3-Carboxamide: A Comprehensive Overview

The compound 1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide, identified by the CAS Registry Number 1428364-56-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely studied for their diverse biological activities. The molecule's structure is characterized by a cyclopropane ring attached to a sulfonyl group, which is further connected to an azetidine ring. The azetidine moiety is substituted with a carboxamide group at the 3-position and a dichlorophenyl group at the nitrogen atom.

The synthesis of this compound involves a multi-step process that typically includes the formation of the cyclopropane ring, followed by sulfonation and subsequent coupling reactions to introduce the azetidine and dichlorophenyl groups. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing such complex molecules. For instance, the use of transition metal catalysts and microwave-assisted synthesis has significantly improved the yield and purity of this compound.

From a pharmacological perspective, 1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide has shown promising activity in several in vitro assays. Studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways, making it a candidate for drug development. Additionally, its unique structural features suggest it may exhibit selective binding to specific receptors or proteins, which could be exploited for therapeutic purposes.

The presence of the dichlorophenyl group introduces electronic and steric effects that influence the compound's bioavailability and stability. Recent research has focused on optimizing these properties through structural modifications. For example, substituting chlorine atoms with other halogens or electron-donating groups has been explored to enhance solubility and reduce toxicity.

In terms of toxicity and safety profiles, preliminary studies indicate that this compound exhibits moderate cytotoxicity against various cancer cell lines. However, further investigations are required to fully understand its pharmacokinetics and long-term effects in vivo. Regulatory agencies emphasize the importance of thorough toxicological evaluations before any compound can be considered for clinical trials.

The application of computational chemistry tools has greatly facilitated the study of this compound's properties. Molecular docking studies have provided insights into its binding affinity with target proteins, while quantum mechanical calculations have shed light on its electronic structure and reactivity. These computational approaches complement experimental data and accelerate the drug discovery process.

In conclusion, 1-(cyclopropanesulfonyl)-N-(2,3-dichlorophenyl)azetidine-3-carboxamide represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure and promising biological activity position it as a potential candidate for further development in the pharmaceutical industry. Continued research into its synthesis, optimization, and biological effects will undoubtedly contribute to advancing our understanding of its full potential.

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